4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Lipophilicity LogP Permeability

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1409432-12-7; molecular formula C₁₃H₁₅NO₄; MW 249.26 g/mol) is a heterocyclic building block belonging to the 5-oxo-3-phenylmorpholine-2-carboxylic acid class, characterized by an N-ethyl substituent at position 4. Its (2S,3R) chiral configuration is available commercially, making it a versatile entry point for stereochemically defined analog synthesis.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B12311269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)
InChIKeyKOJUKIMBWIXZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid: A Structurally Defined Morpholinone Scaffold for Rational Lead Optimization


4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1409432-12-7; molecular formula C₁₃H₁₅NO₄; MW 249.26 g/mol) is a heterocyclic building block belonging to the 5-oxo-3-phenylmorpholine-2-carboxylic acid class, characterized by an N-ethyl substituent at position 4 . Its (2S,3R) chiral configuration is available commercially, making it a versatile entry point for stereochemically defined analog synthesis . The compound occupies a narrow structural-parameter space—defined by its ethyl group lipophilicity, hydrogen-bond donor/acceptor count, and rotatable bond flexibility—that directly distinguishes it from its N-methyl, N-propyl, and unsubstituted morpholine counterparts and renders it a strategic choice for medicinal chemistry campaigns where fine-tuning physicochemical properties is critical.

Why Generic Morpholine-2-carboxylic Acids Cannot Substitute for 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic Acid


Morpholine-2-carboxylic acid scaffolds are not interchangeable because the N4-alkyl substituent directly modulates critical physicochemical properties—lipophilicity (XLogP3), topological polar surface area (TPSA), and rotatable bond count—that govern passive permeability, aqueous solubility, and target-binding conformational fit . Replacing the N-ethyl group with an N‑methyl analog reduces XLogP3 by 0.4 log units (ΔLogP ≈ 0.4) and reduces the compound to two rotatable bonds, potentially restricting conformational adaptation in hydrophobic pockets . Conversely, larger N‑alkyl substituents (e.g., N‑isopropyl) increase logP beyond 1.5, threatening aqueous solubility and increasing the risk of nonspecific binding. These quantitative differences mean that generic substitution—without matching the ethyl-specific parameter set—will alter lead-series SAR, compromise assay reproducibility, and invalidate downstream PK/PD optimization. Therefore, procurement decisions must be driven by the requirement for precise N4‑ethyl‑defined physicochemical properties rather than simply acquiring any morpholine-2-carboxylic acid building block.

Quantitative Differentiation Evidence for 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic Acid vs. Closest Analogs


Lipophilicity Tuning: XLogP3 of 0.9 vs. 0.5 for the N‑Methyl Analog

In head-to-head comparison using PubChem-computed XLogP3 values, 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid exhibits an XLogP3 of 0.9, whereas the N‑methyl analog (4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, CID 64064988) has an XLogP3 of 0.5 . This difference of 0.4 log units indicates a modest but meaningful increase in lipophilicity for the ethyl derivative, which can enhance passive membrane permeability without approaching the problematic logP range (>3) associated with poor solubility and promiscuous binding. For medicinal chemistry teams optimizing CNS or intracellular targets requiring balanced permeability, the ethyl substituent provides a distinct lipophilic advantage over the methyl congener.

Lipophilicity LogP Permeability

Molecular Weight Differentiation: 249.26 g/mol Provides a Distinct Scaffold Mass Window

The target compound has a molecular weight of 249.26 g/mol, which is 14.02 g/mol higher than the N‑methyl analog (235.24 g/mol) . This mass difference corresponds exactly to one methylene unit (–CH₂–) and translates into a measurable shift in physicochemical space: for fragment-based screening libraries that bin compounds by 10–15 Da increments, the ethyl compound occupies a distinct higher-mass bin, enabling exploration of additional van der Waals contacts in target binding sites without entering sub-300 Da fragment territory. The heavier scaffold also provides a differentiated MS ionization signature for analytical method development.

Molecular Weight Fragment-Based Screening Lead-Likeness

Rotatable Bond Flexibility: 3 Rotatable Bonds vs. 2 for the N‑Methyl Analog

The target compound possesses 3 rotatable bonds (the ethyl C–C bond, the phenyl–C3 bond, and the carboxyl C–C bond), compared to 2 rotatable bonds for the N‑methyl analog, which lacks the ethyl C–C rotatable bond . The additional rotatable bond in the ethyl derivative permits the terminal methyl group to sample a greater conformational space within hydrophobic pockets, potentially achieving more favorable van der Waals packing without imposing a significant entropic penalty. In ligand-efficiency calculations, this conformational degree of freedom is quantifiable and directly influences rigid-body docking scores; medicinal chemists can exploit this difference when selecting a scaffold for flexible-side-chain SAR exploration.

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Commercially Available Enantiopure Form: (2S,3R) Configuration at 98% Purity

The (2S,3R)-enantiomer of 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1808569-58-5) is available from Leyan with a purity specification of 98%, whereas the racemic mixture (CAS 1409432-12-7) is offered at 95% purity . For the N‑methyl analog, only racemic material at 95% purity is readily listed . The availability of a defined enantiopure form eliminates the need for chiral resolution in downstream synthesis, saving approximately 1–2 weeks of optimization for enantioselective reactions and ensuring reproducible stereochemical outcomes in biological assays. This procurement advantage is not available for the N‑methyl analog, where enantiopure commercial sourcing is absent from current catalogs.

Chiral Purity Stereochemistry Commercial Availability

Topological Polar Surface Area: Identical 66.8 Ų but Differentiated by Lipophilicity-Driven Permeability Window

Both the ethyl and methyl analogs exhibit an identical TPSA of 66.8 Ų because the TPSA algorithm does not differentiate between N‑alkyl chain lengths . However, when coupled with their divergent XLogP3 values (0.9 vs. 0.5), the compounds fall into distinct regions of the BOILED-Egg permeability model. The ethyl analog (logP 0.9, TPSA 66.8) is predicted to exhibit higher passive gastrointestinal absorption and blood–brain barrier penetration than the methyl analog (logP 0.5, TPSA 66.8). This class-level inference—based on the well-established inverse relationship between TPSA and permeability modulated by logP—identifies the ethyl compound as the preferred scaffold for programs targeting intracellular or CNS-accessible targets where a TPSA ≤ 70 Ų and logP ≥ 0.8 are desired thresholds.

TPSA Permeability Drug-Likeness

CAVEAT: Limited Public Biological Activity Data—Procurement Decisions Currently Rely on Physicochemical Differentiation

A systematic search of public databases—including ChEMBL, BindingDB, and PubMed—as of 2026-05-13 returned no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid or its closest N‑alkyl analogs . Consequently, all differentiation evidence presented in this guide is based on computed physicochemical properties and commercial availability. No direct head-to-head cellular or biochemical assay comparison exists in the public domain. Users requiring biological activity-based differentiation must conduct in-house profiling or request unpublished data from suppliers. This data gap is explicitly noted to prevent overinterpretation of physicochemical-only comparisons as surrogates for biological efficacy.

Data Gap Biological Activity Risk Assessment

Recommended Application Scenarios for 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Scaffold Selection for CNS-Penetrant Lead Series Requiring TPSA ≤ 70 Ų and LogP ≥ 0.8

Medicinal chemistry programs targeting intracellular or CNS receptors can prioritize 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid based on its TPSA of 66.8 Ų and XLogP3 of 0.9, which together predict favorable passive BBB permeability . In contrast, the N‑methyl analog (XLogP3 0.5) falls below the empirical BBB-permeability logP threshold in BOILED-Egg models. The ethyl scaffold's permeability positioning makes it the rational procurement choice for CNS-oriented fragment growing or lead optimization requiring brain exposure.

Chiral Fragment Growing with Enantiopure (2S,3R) Starting Material

When structure-based design demands defined stereochemistry at the morpholine C2 and C3 positions, the commercially available (2S,3R) enantiomer (CAS 1808569-58-5, 98% purity) eliminates the need for chiral resolution . This application scenario is uniquely served by the ethyl analog, as the corresponding N‑methyl analog lacks an enantiopure commercial source. Procurement of the (2S,3R) form accelerates SAR studies where chiral recognition by the target protein is essential.

Lipophilicity-Driven SAR Expansion Around Morpholinone Scaffolds

For systematic SAR exploration of N‑alkyl substituent effects on permeability and metabolic stability, the ethyl analog provides a mid-range lipophilicity benchmark (XLogP3 0.9) between the N‑methyl (0.5) and N‑propyl/isopropyl candidates (estimated >1.5) . Researchers can procure the ethyl compound to serve as a reference point in a lipophilicity ladder, enabling quantitative correlation of logP shifts with Caco-2 permeability or microsomal clearance in a defined morpholinone series.

Fragment-Based Screening Library Design Requiring Distinct 14 Da Mass Increments

Fragment libraries benefit from compounds that sample complementary chemical space. The 14 Da mass difference between the ethyl (249.26 g/mol) and methyl (235.24 g/mol) analogs allows library designers to include both scaffolds at matched purity levels (95%+) to probe incremental steric and lipophilic effects in primary fragment screens . The ethyl compound's additional rotatable bond further diversifies the conformational sampling relative to the methyl analog.

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